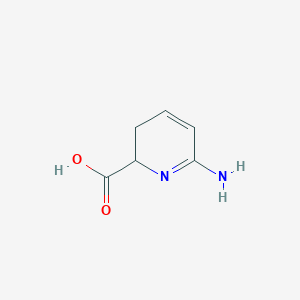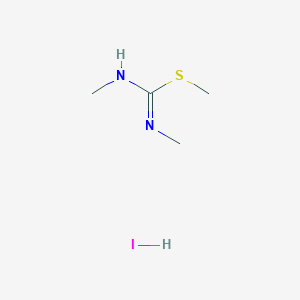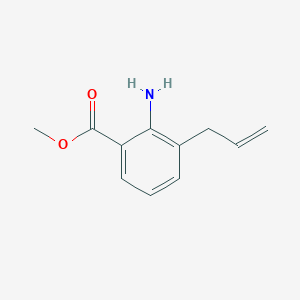
HIV Envelope protein gp41 (519-541)
Vue d'ensemble
Description
The HIV Envelope Protein gp41 (519-541) is a segment of the gp41 protein, which is a subunit of the envelope glycoprotein complex of the Human Immunodeficiency Virus (HIV). This protein plays a crucial role in the virus’s ability to infect host cells by facilitating the fusion of the viral and cellular membranes. The gp41 protein, along with gp120, forms the HIV envelope spike, which is a primary target for neutralizing antibodies and therapeutic interventions .
Méthodes De Préparation
The preparation of the HIV Envelope Protein gp41 (519-541) typically involves recombinant DNA technology. The gene encoding the gp41 protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the gp41 protein, which is subsequently purified using chromatographic techniques .
Industrial production methods for gp41 involve large-scale fermentation processes, where the host cells are grown in bioreactors. The expressed gp41 protein is harvested and purified through a series of steps, including cell lysis, centrifugation, and affinity chromatography .
Analyse Des Réactions Chimiques
The HIV Envelope Protein gp41 (519-541) undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:
Oxidation: The cysteine residues in gp41 can form disulfide bonds, which are crucial for maintaining the protein’s structural integrity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and mutagenic agents (e.g., ethyl methanesulfonate). The major products formed from these reactions are modified versions of the gp41 protein with altered structural or functional properties .
Applications De Recherche Scientifique
The HIV Envelope Protein gp41 (519-541) has numerous scientific research applications, including:
Vaccine Development: The gp41 protein is a key target for HIV vaccine research.
Therapeutic Interventions: gp41 is a target for antiretroviral drugs that inhibit the fusion of the viral and cellular membranes, thereby blocking HIV entry into host cells.
Structural Biology: The gp41 protein is studied to understand its structure and function, which provides insights into the mechanisms of viral entry and fusion.
Mécanisme D'action
The HIV Envelope Protein gp41 (519-541) facilitates the fusion of the viral and cellular membranes through a series of conformational changes. Upon binding of the gp120 subunit to the host cell receptors, gp41 undergoes refolding into a six-helical bundle structure. This refolding brings the viral and cellular membranes into close proximity, allowing the fusion peptide of gp41 to insert into the host cell membrane. The energy released during this process drives the fusion reaction, leading to the entry of the viral genome into the host cell .
Comparaison Avec Des Composés Similaires
The HIV Envelope Protein gp41 (519-541) is unique in its role in mediating membrane fusion during HIV infection. Similar compounds include other viral fusion proteins, such as:
Influenza Hemagglutinin (HA): Mediates the fusion of the influenza virus with host cells.
Ebola Virus Glycoprotein (GP): Facilitates the entry of the Ebola virus into host cells.
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Spike Protein: Mediates the fusion of the SARS-CoV-2 virus with host cells.
Compared to these proteins, gp41 is distinct in its structure and the specific mechanisms it employs to facilitate membrane fusion. The unique features of gp41, such as its heptad repeat regions and membrane-proximal external region, make it a critical target for HIV therapeutic interventions and vaccine development .
Propriétés
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H155N27O26S/c1-18-51(10)76(120-74(131)44-105-92(146)75(50(8)9)121-79(133)52(11)96)93(147)106-41-71(128)109-56(15)83(137)115-64(36-49(6)7)88(142)118-66(38-59-28-23-20-24-29-59)90(144)117-63(35-48(4)5)86(140)104-43-72(129)111-65(37-58-26-21-19-22-27-58)89(143)116-62(34-47(2)3)85(139)103-40-70(127)107-54(13)81(135)110-53(12)80(134)101-42-73(130)112-68(46-124)91(145)122-77(57(16)125)94(148)114-61(31-33-149-17)84(138)102-39-69(126)108-55(14)82(136)113-60(30-25-32-100-95(98)99)87(141)119-67(45-123)78(97)132/h19-24,26-29,47-57,60-68,75-77,123-125H,18,25,30-46,96H2,1-17H3,(H2,97,132)(H,101,134)(H,102,138)(H,103,139)(H,104,140)(H,105,146)(H,106,147)(H,107,127)(H,108,126)(H,109,128)(H,110,135)(H,111,129)(H,112,130)(H,113,136)(H,114,148)(H,115,137)(H,116,143)(H,117,144)(H,118,142)(H,119,141)(H,120,131)(H,121,133)(H,122,145)(H4,98,99,100)/t51-,52-,53-,54-,55-,56-,57+,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRHJIOJAOWST-DMZNSEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H155N27O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155952 | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2123.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128631-86-7 | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128631867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
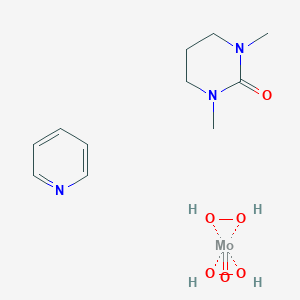
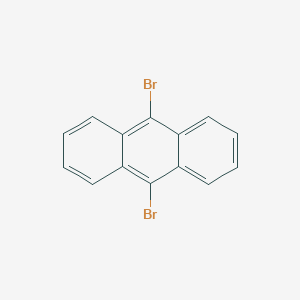
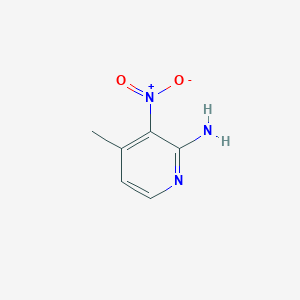
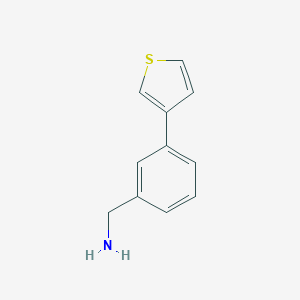
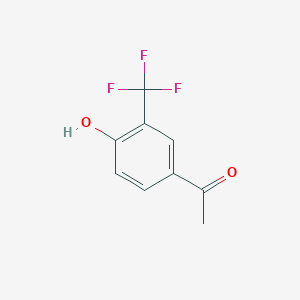
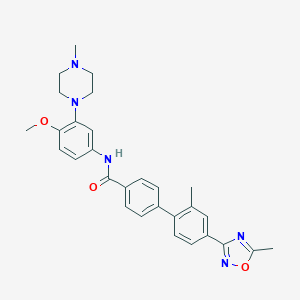

![Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)](/img/structure/B139332.png)
